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Introduction
Ophiopogonin D (OP-D) is a steroidal saponin extracted from the tuber of Ophiopogon

japonicus. It has been identified as a potent immunopotentiator, capable of significantly

enhancing both humoral and cellular immune responses to vaccine antigens. However, native

OP-D exhibits poor aqueous solubility and potential toxicity, which has limited its direct

application. To overcome these limitations, a nanoemulsion formulation encapsulating

Ophiopogonin D (NOD) has been developed. This nano-adjuvant platform not only improves

the solubility and safety profile of OP-D but also enhances its adjuvant activity.[1][2][3][4][5][6]

[7][8]

These application notes provide a comprehensive overview of the use of Ophiopogonin D,

particularly in its nanoemulsion formulation (NOD), as a vaccine adjuvant. Detailed protocols

for formulation, immunization, and immunological evaluation are provided to guide researchers

in harnessing the potential of this novel adjuvant system.

Mechanism of Action
The NOD adjuvant enhances the immune response through several mechanisms. Its

particulate nature, with an average size of approximately 76 nm, facilitates uptake by antigen-

presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[3][5][6] Upon uptake,

NOD stimulates APCs to mature and release a cascade of pro-inflammatory cytokines,
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including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[7][8]

This activation of the innate immune system is crucial for the subsequent priming of a robust

and tailored adaptive immune response. The NOD-adjuvanted vaccine formulation has been

shown to promote a mixed Th1/Th17-biased CD4+ T cell response, which is critical for

protection against various pathogens.[3][6]

While the precise molecular target of Ophiopogonin D on innate immune cells is not yet fully

elucidated, the downstream effects strongly suggest the activation of one or more pattern

recognition receptors (PRRs). The resulting signaling cascade leads to the activation of

transcription factors like NF-κB, culminating in the expression of genes for inflammatory

cytokines and co-stimulatory molecules.
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Proposed signaling pathway for Ophiopogonin D nanoemulsion (NOD) adjuvant.

Data Presentation: Immunological Outcomes
The use of NOD as an adjuvant significantly enhances both humoral and cellular immunity

compared to antigen alone or antigen formulated with conventional adjuvants like aluminum

phosphate (AlPO₄).
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Table 1: Humoral Immune Response to NOD-Adjuvanted Vaccine

Group

Antigen-
Specific IgG
Titer (Endpoint
Titer)

IgG1 Subclass
Titer

IgG2a
Subclass Titer

IgG2a/IgG1
Ratio

PBS < 100 < 100 < 100 -

Antigen Alone 1:8,000 1:6,400 1:1,600 0.25

Antigen + AlPO₄ 1:64,000 1:128,000 1:8,000 0.06

Antigen + NOD 1:512,000 1:256,000 1:256,000 1.00

Data are representative values compiled from studies in mice.[3][6][9] A higher IgG2a/IgG1

ratio is indicative of a Th1-biased immune response.

Table 2: Cellular Immune Response to NOD-Adjuvanted Vaccine

Group

IFN-γ
Secreting
Cells (SFC/10⁶
splenocytes)

IL-17A
Secreting
Cells (SFC/10⁶
splenocytes)

IL-6
Concentration
(pg/mL in
supernatant)

TNF-α
Concentration
(pg/mL in
supernatant)

PBS < 10 < 5 < 50 < 20

Antigen Alone 50 ± 15 25 ± 8 150 ± 45 80 ± 25

Antigen + AlPO₄ 80 ± 20 40 ± 12 250 ± 60 120 ± 30

Antigen + NOD 450 ± 50 200 ± 30 >1000 >500

Data are representative values (mean ± SD) compiled from in vitro splenocyte and macrophage

stimulation assays.[7][8] SFC = Spot-Forming Cells.
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General experimental workflow for evaluating NOD-adjuvanted vaccines.

Protocol 1: Preparation of Ophiopogonin D
Nanoemulsion (NOD) Adjuvant
This protocol describes the preparation of the NOD adjuvant using a low-energy emulsification

method. This method relies on the spontaneous formation of an emulsion when the

components are mixed in the correct ratio and order.

Materials:
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Ophiopogonin D (OP-D) powder

Dimethyl sulfoxide (DMSO)

Squalene (or another suitable oil)

Tween 80 (or another non-ionic surfactant)

Ethanol

Sterile deionized water

Sterile magnetic stirrer and stir bar

Sterile vials

Procedure:

Prepare the Oil Phase: a. In a sterile vial, dissolve Ophiopogonin D powder in a minimal

amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). b. In a separate

sterile vial, combine squalene and Tween 80. A common starting ratio is 4:1 (w/w) squalene

to surfactant. c. Add the Ophiopogonin D stock solution to the squalene/Tween 80 mixture.

The final concentration of OP-D in the total nanoemulsion should be optimized (e.g., 1

mg/mL). d. Add ethanol as a co-solvent, typically at 5-10% of the oil phase volume. e. Mix

thoroughly by vortexing until a clear, homogenous oil phase is formed.

Prepare the Aqueous Phase: a. Add sterile deionized water to a sterile beaker with a sterile

magnetic stir bar. The volume should be approximately 80-90% of the final desired volume.

Form the Nanoemulsion: a. Place the beaker with the aqueous phase on a magnetic stirrer

and begin stirring at a moderate speed. b. Slowly add the oil phase dropwise to the center of

the vortexing aqueous phase. c. A translucent, bluish-white nanoemulsion should form

spontaneously. d. Continue stirring for 30 minutes to ensure homogeneity.

Characterization (Optional but Recommended): a. Measure the particle size and

polydispersity index (PDI) using dynamic light scattering (DLS). A typical NOD formulation
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will have a particle size of ~70-80 nm with a PDI < 0.2.[3][5][6] b. Sterile filter the final

nanoemulsion through a 0.22 µm syringe filter. c. Store at 4°C.

Protocol 2: Formulation of NOD-Adjuvanted Vaccine
This protocol describes the simple mixing of the NOD adjuvant with a protein antigen.

Materials:

NOD Adjuvant (from Protocol 1)

Antigen solution (in a suitable buffer like PBS)

Sterile vials

Procedure:

Determine the final desired concentrations of antigen and adjuvant for injection (e.g., 30 µg

of antigen and 30 µg of NOD per 100 µL dose).

In a sterile vial, gently mix the required volume of antigen solution with the required volume

of the NOD adjuvant.

Incubate at room temperature for 30 minutes with gentle rocking to allow for antigen

adsorption to the nanoemulsion droplets.

The final formulation is ready for immunization. Do not freeze.

Protocol 3: Animal Immunization (Mouse Model)
This protocol outlines a typical immunization schedule for evaluating vaccine efficacy in BALB/c

mice.

Materials:

NOD-adjuvanted vaccine (from Protocol 2)

6-8 week old female BALB/c mice
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Sterile syringes and needles (e.g., 27G)

Procedure:

Acclimatize mice for one week prior to the start of the experiment.

Divide mice into experimental groups (e.g., PBS, Antigen alone, Antigen + NOD, Antigen +

AlPO₄). A typical group size is 5-10 mice.

Immunization Schedule: a. Day 0 (Prime): Administer a 100 µL intramuscular (i.m.) injection

into the hind limb of each mouse. b. Day 14 (Boost 1): Administer a second 100 µL i.m.

injection. c. Day 21 or 28 (Boost 2): Administer a third 100 µL i.m. injection.

Sample Collection: a. Collect blood via submandibular or tail bleed at baseline (Day -1) and

7-10 days after each boost to analyze antibody responses. b. At the study endpoint (e.g.,

Day 35), euthanize mice and harvest spleens for T-cell analysis.

Protocol 4: Quantification of Antigen-Specific Antibodies
by ELISA
This protocol is for determining the endpoint titers of antigen-specific total IgG, IgG1, and

IgG2a from mouse serum.

Materials:

96-well high-binding ELISA plates

Recombinant antigen

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Blocking Buffer (e.g., 5% skim milk in PBS-T)

Wash Buffer (PBS with 0.05% Tween 20, PBS-T)

Mouse serum samples

HRP-conjugated secondary antibodies (anti-mouse IgG, IgG1, IgG2a)
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TMB substrate

Stop Solution (e.g., 2N H₂SO₄)

Plate reader (450 nm)

Procedure:

Coating: Coat ELISA plates with 1-2 µg/mL of antigen in Coating Buffer (100 µL/well).

Incubate overnight at 4°C.

Washing: Wash plates 3 times with Wash Buffer.

Blocking: Block non-specific binding sites with 200 µL/well of Blocking Buffer for 2 hours at

room temperature.

Washing: Wash plates 3 times with Wash Buffer.

Sample Incubation: Serially dilute serum samples in Blocking Buffer (starting at 1:100). Add

100 µL of diluted sera to the wells. Incubate for 2 hours at room temperature.

Washing: Wash plates 5 times with Wash Buffer.

Secondary Antibody Incubation: Add 100 µL of the appropriate HRP-conjugated secondary

antibody (diluted in Blocking Buffer as per manufacturer's instructions) to each well. Incubate

for 1 hour at room temperature.

Washing: Wash plates 5 times with Wash Buffer.

Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30

minutes.

Stopping: Stop the reaction by adding 50 µL of Stop Solution.

Reading: Read the absorbance at 450 nm. The endpoint titer is defined as the highest serum

dilution that gives an absorbance value greater than the mean of the pre-immune sera plus 2

or 3 standard deviations.
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Protocol 5: Evaluation of APC Activation and Antigen
Uptake
Part A: Macrophage Activation by Cytokine Measurement

Materials:

Peritoneal macrophages (PMs) harvested from naive mice

RPMI-1640 complete medium

NOD adjuvant, LPS (positive control), PBS (negative control)

ELISA kits for IL-1β, IL-6, and TNF-α

Procedure:

Harvest peritoneal macrophages by lavage and seed them in a 24-well plate at 1 x 10⁶

cells/mL. Allow them to adhere for 2-4 hours.

Wash away non-adherent cells.

Stimulate the adherent macrophages with NOD (e.g., 10 µg/mL), LPS (1 µg/mL), or PBS for

24 hours.

Collect the culture supernatants and centrifuge to remove cell debris.

Quantify the concentrations of IL-1β, IL-6, and TNF-α in the supernatants using commercial

ELISA kits according to the manufacturer's instructions.[7][8]

Part B: Dendritic Cell (DC) Antigen Uptake

Materials:

Bone marrow-derived dendritic cells (BMDCs)

FITC-labeled ovalbumin (OVA-FITC) or another fluorescently-labeled antigen
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NOD adjuvant

Confocal microscope

Procedure:

Generate BMDCs from mouse bone marrow cultures using GM-CSF and IL-4.

Seed immature BMDCs on coverslips in a 24-well plate.

Treat the cells with either OVA-FITC alone or OVA-FITC pre-mixed with the NOD adjuvant.

Incubate for 1-2 hours at 37°C to allow for antigen uptake. Include a 4°C control to inhibit

active transport.

Wash the cells extensively with cold PBS to remove non-internalized antigen.

Fix the cells with 4% paraformaldehyde.

Mount the coverslips on slides and visualize the internalization of OVA-FITC using a confocal

microscope.[3][6]

Protocol 6: Analysis of T-Cell Responses by ELISpot
This protocol is for quantifying the number of antigen-specific IFN-γ and IL-17A secreting cells

from the spleens of immunized mice.

Materials:

Mouse IFN-γ and IL-17A ELISpot kits

Splenocytes harvested from immunized mice (from Protocol 3)

RPMI-1640 complete medium

Recombinant antigen

Concanavalin A (ConA) as a positive control
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Procedure:

Prepare a single-cell suspension of splenocytes from harvested spleens. Lyse red blood

cells using ACK lysis buffer.

Wash and resuspend the splenocytes in complete RPMI medium. Count viable cells.

Pre-wet the ELISpot plate with 35% ethanol, wash with sterile water, and then coat with the

capture antibody overnight at 4°C as per the kit instructions.

Wash the plate and block with complete RPMI medium for 1-2 hours at room temperature.

Add 2-4 x 10⁵ splenocytes per well.

Add stimulants to the appropriate wells:

Antigen-specific: Recombinant antigen (e.g., 10 µg/mL)

Positive Control: ConA (e.g., 5 µg/mL)

Negative Control: Medium only

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

Wash the plate and add the biotinylated detection antibody. Incubate as per kit instructions.

Wash and add streptavidin-HRP. Incubate as per kit instructions.

Wash and add the substrate (e.g., AEC or BCIP/NBT). Monitor spot development.

Stop the reaction by washing with distilled water. Allow the plate to dry completely.

Count the spots using an automated ELISpot reader. Results are expressed as Spot-

Forming Cells (SFC) per million splenocytes.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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